2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide

Catalog No.
S11614707
CAS No.
1223889-82-4
M.F
C23H21ClN4O2
M. Wt
420.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimid...

CAS Number

1223889-82-4

Product Name

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide

IUPAC Name

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-cyclopentylacetamide

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

InChI

InChI=1S/C23H21ClN4O2/c24-16-7-5-6-15(12-16)18-13-22(30)28-20-11-4-3-10-19(20)27(23(28)26-18)14-21(29)25-17-8-1-2-9-17/h3-7,10-13,17H,1-2,8-9,14H2,(H,25,29)

InChI Key

IEOCWUOWAPTXHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)Cl

The compound 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide is a complex organic molecule featuring a benzimidazole core fused with a pyrimidine structure. This compound is characterized by the presence of a chlorophenyl substituent and a cyclopentylacetamide group, which contribute to its unique chemical properties. The benzimidazole moiety is known for its diverse biological activities, making this compound particularly interesting for pharmaceutical applications.

The chemical reactivity of this compound can be attributed to its functional groups. The benzimidazole and pyrimidine rings can undergo various reactions typical for heterocycles, such as:

  • Nucleophilic substitutions: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions, allowing for modifications at the chlorophenyl or cyclopentyl groups.
  • Condensation reactions: The acetamide group may react with electrophiles, facilitating the formation of more complex structures.
  • Reduction and oxidation: The presence of carbonyl functionalities in the pyrimidine ring allows for potential reduction to alcohols or oxidation to carboxylic acids.

These reactions can be exploited in synthetic pathways to derive analogs or related compounds.

Compounds containing benzimidazole and pyrimidine frameworks are often associated with significant biological activities, including:

  • Anticancer properties: Many benzimidazole derivatives have shown efficacy against various cancer cell lines by inhibiting specific enzymes involved in tumor growth, such as topoisomerase II .
  • Antimicrobial effects: The structural features of this compound may confer antibacterial and antifungal properties, similar to other benzimidazole derivatives that have been studied for their antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory activity: Some studies suggest that benzimidazole derivatives can exhibit anti-inflammatory effects, which could be relevant for therapeutic applications in chronic inflammatory diseases.

The synthesis of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide can be approached through several methods:

  • Multi-step synthesis:
    • Start with the synthesis of the benzimidazole core using o-phenylenediamine and appropriate carboxylic acids.
    • Introduce the chlorophenyl group through electrophilic aromatic substitution.
    • Synthesize the pyrimidine derivative via cyclization reactions involving appropriate precursors.
    • Finally, attach the cyclopentylacetamide group through acylation reactions.
  • Green chemistry approaches:
    • Utilizing solvent-free conditions or alternative solvents can enhance sustainability during synthesis.
    • Employing microwave-assisted synthesis has been reported to improve yields and reduce reaction times for similar compounds .

This compound has potential applications in various fields:

  • Pharmaceutical development: Due to its biological activity, it could serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Material science: The unique structural properties may lend themselves to applications in organic electronics or photonic devices.
  • Agricultural chemistry: If antimicrobial properties are confirmed, it could be explored as a pesticide or fungicide.

Research into interaction studies of this compound could focus on:

  • Protein binding studies: Understanding how this compound interacts with specific biological targets (e.g., enzymes or receptors) can elucidate its mechanism of action.
  • Molecular docking studies: Computational approaches can predict binding affinities and orientations within target proteins, aiding in drug design.
  • In vivo studies: Evaluating pharmacokinetics and pharmacodynamics in animal models will provide insights into therapeutic efficacy and safety profiles.

Several compounds share structural similarities with 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide. These include:

Compound NameStructureNotable Activity
3-ChlorobenzimidazoleBenzimidazole ring with chlorineAntimicrobial
Pyrimidinyl-benzimidazoleFused pyrimidine-benzimidazoleAnticancer
2-(4-Chlorophenyl)benzimidazoleBenzimidazole with para-chlorophenylAntitumor

Uniqueness

The uniqueness of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide lies in its specific combination of structural features that enhance its biological activity while providing avenues for further chemical modification. Its dual heterocyclic nature allows for diverse interactions within biological systems compared to simpler derivatives.

This detailed overview underscores the significance of this compound in medicinal chemistry and related fields, highlighting its potential as a versatile scaffold for future research and development.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

420.1353036 g/mol

Monoisotopic Mass

420.1353036 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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